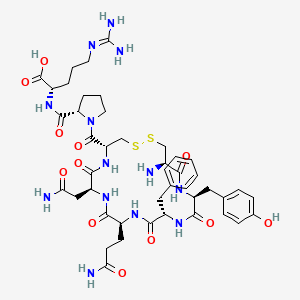

(arg8,des-Gly-NH29)-vasopressin

概要

説明

デスグリシンアミド-アルギニンバソプレシン (DGAVP) は、天然ホルモンのバソプレシンの合成類似体です。バソプレシンは、主に体内の水分の保持を調節する役割と血管収縮作用で知られています。 しかし、DGAVP は特定の特性を強化するために改変されており、さまざまな科学的および医学的用途に役立っています .

準備方法

合成経路および反応条件

DGAVP は、一連のペプチド結合形成によって合成されます。このプロセスは、通常、成長中のペプチド鎖にアミノ酸を段階的に付加する必要があります。合成は、アルギニンのアミノ基と前置アミノ酸のカルボキシル基の保護から始まります。保護されたアミノ酸は、ジシクロヘキシルカルボジイミド (DCC) や N-ヒドロキシスクシンイミド (NHS) などの試薬を使用してカップリングされます。 ペプチド鎖が完全に組み立てられたら、保護基を除去して最終生成物が得られます .

工業的製造方法

DGAVP の工業的製造には、大規模なペプチド合成技術が使用されます。ペプチドが固体樹脂支持体上で組み立てられる固相ペプチド合成 (SPPS) が一般的に使用されます。この方法により、高純度のペプチドを大量に効率的に製造できます。 最終生成物は、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、品質が確保されます .

化学反応の分析

反応の種類

DGAVP は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ペプチドの安定性と活性を高めるために改変するために不可欠です。

一般的な試薬と条件

酸化: 過酸化水素やその他の酸化剤を使用して、ペプチド構造を安定化させるジスルフィド結合を導入します。

還元: ジチオスレイトール (DTT) などの還元剤を使用して、ジスルフィド結合を切断し、さらなる改変を可能にします。

生成される主な生成物

これらの反応から生成される主な生成物には、安定性、活性、または特異性が高められた改変ペプチドが含まれます。 これらの改変は、ペプチドのさまざまな分野における用途にとって不可欠です .

科学研究への応用

DGAVP は、科学研究において幅広い用途があります。

化学: ペプチド合成と改変技術を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達における役割とさまざまな生物学的プロセスへの影響について調査されています。

医学: 糖尿病性尿崩症や出血性疾患などの治療における潜在的な治療用途について検討されています。

科学的研究の応用

Scientific Research Applications

-

Biochemistry and Molecular Biology

- DGAVP serves as a model compound in peptide synthesis and modification studies. Researchers utilize it to explore techniques for synthesizing peptides with specific biological activities.

- It has been investigated for its role in cellular signaling pathways, particularly in relation to the V1a receptor subtype, which is implicated in learning and memory processes .

-

Medical Applications

- Diabetes Insipidus Treatment: DGAVP is explored as a therapeutic agent for central diabetes insipidus, where it acts to enhance water reabsorption in the kidneys .

- Hemorrhage Control: The compound's vasoconstrictive properties make it a candidate for managing variceal bleeding by reducing blood flow at the site of hemorrhage .

- Cognitive Enhancement: Some studies have suggested potential cognitive benefits, particularly in patients with mild brain trauma, although results have been mixed and further research is warranted.

- Pharmaceutical Development

Comparative Analysis with Other Vasopressin Analogues

| Compound | Antidiuretic Activity | Vasoconstrictive Effect | Clinical Use |

|---|---|---|---|

| (arg8,des-Gly-NH29)-vasopressin | Moderate | Moderate | Diabetes Insipidus, Hemorrhage Control |

| Desmopressin | High | Low | Diabetes Insipidus, Bleeding Disorders |

| Terlipressin | Moderate | High | Variceal Bleeding |

This table highlights the unique position of this compound among its peers, particularly in its balanced profile of antidiuretic and vasoconstrictive effects.

Case Studies and Research Findings

-

Cognitive Studies:

- A study published in Neuropsychopharmacology examined the effects of DGAVP on cognitive function in patients with mild traumatic brain injury. Results indicated improvements in specific cognitive tasks; however, variability in patient responses suggested that more extensive trials are needed to confirm these findings .

- Vasopressor Studies:

- Receptor Binding Studies:

作用機序

DGAVP は、体内のバソプレシン受容体に結合することで効果を発揮します。これらの受容体は、水分の保持、血圧、その他の生理学的プロセスを調節するさまざまなシグナル伝達経路に関与しています。 これらの受容体に結合することで、DGAVP は天然のバソプレシンの効果を模倣または調節し、治療効果をもたらすことができます .

類似の化合物との比較

DGAVP は、デスモプレシンやテルリプレシンなどの他のバソプレシン類似体と比較されています。

デスモプレシン: 抗利尿効果が強化され、血管収縮作用が減少した合成類似体。主に糖尿病性尿崩症や出血性疾患の治療に使用されます。

テルリプレシン: 肝硬変の患者における食道静脈瘤出血の治療に使用される長時間作用型の類似体。

[V4Q5]dDAVP: 転移性乳がんに対する強力な抗腫瘍活性を示す第 2 世代類似体

類似化合物との比較

DGAVP is compared with other vasopressin analogues such as desmopressin and terlipressin:

Desmopressin: A synthetic analogue with enhanced antidiuretic effects and reduced vasoconstrictive properties. Used primarily for treating diabetes insipidus and bleeding disorders.

Terlipressin: A long-acting analogue used in the treatment of variceal bleeding in patients with liver cirrhosis.

[V4Q5]dDAVP: A second-generation analogue with robust antitumor activity against metastatic breast cancer

DGAVP is unique due to its specific modifications, which enhance its stability and activity, making it suitable for various research and therapeutic applications .

生物活性

(Arg8, Des-Gly-NH29)-vasopressin , also known as Desglycinamide-arginine vasopressin (DGAVP), is a synthetic analogue of the natural hormone vasopressin. This compound has been modified to enhance certain biological activities, making it a valuable tool in both research and therapeutic applications. Vasopressin itself plays crucial roles in regulating water retention, blood pressure, and various physiological processes through its action on specific receptors.

- Molecular Formula : C44H61N13O12S2

- Molecular Weight : 1068.26 g/mol

DGAVP primarily exerts its effects by binding to vasopressin receptors, particularly the V1a, V1b, and V2 receptor subtypes. The binding initiates various intracellular signaling cascades that influence physiological functions such as:

- V1a Receptors : Involved in vasoconstriction and blood pressure regulation.

- V2 Receptors : Play a critical role in water reabsorption in the kidneys.

- V1b Receptors : Associated with stress response and hormone release in the anterior pituitary.

Physiological Functions

The biological activity of (Arg8, Des-Gly-NH29)-vasopressin encompasses several key physiological functions:

- Antidiuretic Effect : Enhances water reabsorption in renal collecting ducts via V2 receptors.

- Vasopressor Activity : Induces vasoconstriction through V1a receptor activation, contributing to increased blood pressure.

- Neurological Effects : Impacts behavior and cognitive functions, including aggression and social interactions.

Research Findings

Recent studies have investigated the impact of DGAVP on various biological processes:

- Fluid Balance Regulation : DGAVP has been shown to effectively modulate fluid balance by influencing renal function and osmolarity levels .

- Behavioral Influence : Research indicates that DGAVP may affect social behaviors and emotional responses in humans, particularly in contexts related to aggression and social communication .

Study 1: Effects on Renal Function

A study demonstrated that DGAVP administration resulted in significant increases in urine concentration and decreased urine output in animal models, confirming its antidiuretic properties.

Study 2: Behavioral Responses

In a controlled trial involving human subjects, intranasal administration of DGAVP altered responses to emotionally charged facial expressions, suggesting its role in modulating social cognition .

Table 1: Comparative Biological Activities of Vasopressin Analogues

| Peptide | Antidiuretic Activity (Units/mg) | Vasopressor Activity (Units/mg) | A/P Ratio | Reference |

|---|---|---|---|---|

| AVP | 14 | 373 | 22.8 | |

| dDAVP (Desmopressin) | 1200 | 1.5 | 3000 | |

| DGAVP | TBD | TBD | TBD |

Table 2: Receptor-Mediated Effects of Vasopressin

| Target Tissue | Receptor Type | Function |

|---|---|---|

| Kidney | V2R | Water permeability via AQP2 shuttling |

| Vascular Smooth Muscle | V1aR | Vasoconstriction and blood pressure regulation |

| Brain | V1bR | Modulation of stress responses |

特性

IUPAC Name |

2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIOPJBWYQZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N13O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-33-3 | |

| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DGAVP?

A1: While the exact mechanism remains unclear, DGAVP is believed to exert its effects primarily through vasopressin receptors, particularly the V1a subtype. These receptors are found in various brain regions associated with learning, memory, and reward processing [, , ].

Q2: What is the molecular formula and weight of DGAVP?

A2: The molecular formula of DGAVP is C46H65N13O11S2. Its molecular weight is 1068.26 g/mol.

Q3: Is there spectroscopic data available for DGAVP?

A3: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize peptide structures.

Q4: Are there specific material compatibility concerns with DGAVP?

A4: As a peptide, DGAVP might exhibit adsorption to certain materials like glass or plastics. Appropriate storage containers and handling procedures are essential to minimize such losses.

Q5: How stable is DGAVP under various conditions?

A5: DGAVP demonstrates varying stability depending on the environment. Its half-life in human plasma is greater than 12 hours, primarily metabolized by carboxypeptidase activities []. Formulation strategies, like lyophilization, might be employed to enhance stability.

Q6: What are the routes of administration for DGAVP?

A6: DGAVP has been investigated via various routes, including intravenous, subcutaneous, intranasal, and intracerebroventricular administration [, , , ]. The choice of route depends on the specific research question and desired pharmacokinetic profile.

Q7: How is DGAVP absorbed and distributed in the body?

A7: Following intravenous injection in rats, DGAVP exhibits a biphasic decay with a short distribution phase and a longer elimination phase, indicating rapid distribution to tissues []. Subcutaneous administration results in near complete bioavailability, suggesting efficient absorption from the injection site [].

Q8: How is DGAVP metabolized and excreted?

A8: Carboxypeptidase enzymes are primarily responsible for DGAVP's metabolism, leading to the formation of AVP-(1-7) as a major metabolite. Both AVP-(1-7) and tyrosine are detected in the blood following DGAVP administration []. The specific excretion pathways have not been extensively characterized in the provided research.

Q9: What about clinical trials with DGAVP in patients with cognitive dysfunction?

A9: Clinical trials investigating DGAVP's therapeutic potential have yielded mixed results. While some studies report improvements in specific cognitive domains, such as word list learning in patients with mild brain trauma, others have not shown significant benefits in conditions like Alzheimer's disease or Korsakoff's syndrome [, , ]. More research is necessary to fully elucidate DGAVP's clinical utility.

Q10: How is DGAVP quantified in biological samples?

A10: Sensitive and specific analytical techniques like radioimmunoassay (RIA) [] are commonly employed to measure DGAVP concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful method for quantifying DGAVP and its metabolites [].

Q11: When was DGAVP first synthesized, and what were the initial research interests?

A11: While the provided abstracts lack precise historical details, DGAVP's development likely stemmed from research exploring the roles of vasopressin and its analogs in various physiological and behavioral processes. Early investigations focused on its effects on memory, learning, and drug self-administration [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。